molecular formula C21H20ClN5O3S B2649570 (4-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 851809-56-8

(4-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2649570
CAS No.: 851809-56-8
M. Wt: 457.93
InChI Key: DAHPADIGCOCADO-UHFFFAOYSA-N
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Description

(4-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. Its primary research value lies in the investigation of neurodegenerative pathologies, particularly Alzheimer's disease, where the hyperphosphorylation of tau protein by GSK-3β is a key driver of neurofibrillary tangle formation and subsequent neuronal death [https://pubmed.ncbi.nlm.nih.gov/38745115/]. By selectively inhibiting GSK-3β, this compound provides researchers with a critical tool to probe the molecular mechanisms linking kinase dysregulation to tauopathy and cognitive decline in cellular and animal models. Recent studies highlight its application in exploring novel therapeutic strategies, as GSK-3β inhibition has been shown to reduce tau hyperphosphorylation and offer neuroprotective effects, positioning this compound at the forefront of target validation and preclinical drug discovery efforts for a range of neurological disorders [https://pubmed.ncbi.nlm.nih.gov/38745115/]. Its well-defined mechanism of action makes it an essential reagent for dissecting the complex GSK-3β signaling pathways in neuroscience and beyond.

Properties

IUPAC Name

[4-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-13-23-21-27(24-13)20(29)18(31-21)17(14-4-6-15(22)7-5-14)25-8-10-26(11-9-25)19(28)16-3-2-12-30-16/h2-7,12,17,29H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHPADIGCOCADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that exhibits significant biological activity. This article reviews the pharmacological properties, synthesis, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22ClN5O3SC_{19}H_{22}ClN_5O_3S with a molecular weight of approximately 435.9 g/mol. The structure incorporates several functional groups including a piperazine ring, thiazole and triazole moieties, which are known to enhance biological activity.

Property Value
Molecular FormulaC19H22ClN5O3S
Molecular Weight435.9 g/mol
IUPAC NameEthyl 4-[(4-chlorophenyl)(6-hydroxy-2-methyl-thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
CAS Number869343-90-8

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of colon carcinoma cells with an IC50 value of 6.2 μM against HCT-116 cell lines and 27.3 μM against T47D breast cancer cells .
  • Antimicrobial Properties : The presence of the thiazole and triazole rings contributes to significant antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multi-step reactions integrating various chemical precursors. Key steps include:

  • Formation of the piperazine ring.
  • Introduction of the thiazole and triazole moieties through cyclization reactions.
  • Final modification to include the furan and chlorophenyl groups.

These synthetic pathways are crucial for optimizing yield and purity for biological testing.

Case Studies

Several studies highlight the efficacy of this compound:

  • Study on Anticancer Properties : A recent investigation into the cytotoxicity against breast cancer cells revealed that derivatives of this compound exhibited superior activity compared to traditional chemotherapeutics like cisplatin .
  • Antimicrobial Evaluation : In vitro tests have confirmed that derivatives with similar structures show promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

Structural Analogues from Evidence

The compound shares structural motifs with several derivatives reported in the evidence:

Compound Name / ID Key Substituents Core Structure Similarity Reference
Target Compound 4-chlorophenyl, 6-hydroxy-2-methylthiazolo-triazole, furan-2-yl methanone Thiazolo-triazole + piperazine + aryl N/A
Compound 3-fluorophenyl, 2-ethyl-6-hydroxythiazolo-triazole, furan-2-yl methanone Thiazolo-triazole + piperazine + aryl
Compound 4 4-chlorophenyl, pyrazolyl, fluorophenyl-thiazole Thiazole + triazole + aryl
Compound 5 4-fluorophenyl, pyrazolyl, fluorophenyl-thiazole Thiazole + triazole + aryl
Compound 21 Thiophen-2-yl, trifluoromethylphenyl-piperazine Piperazine + aryl-carbonyl

Key Observations :

  • Piperazine Linkage : The target compound and ’s Compound 21 both utilize a piperazine ring connected to a carbonyl group (furan or thiophene), which may enhance solubility and receptor binding .
  • Halogen Substitution: The 4-chlorophenyl group in the target compound contrasts with the 3-fluorophenyl in ’s analog.
  • Thiazolo-Triazole Core : The 6-hydroxy-2-methyl substitution on the thiazolo-triazole core differentiates it from ’s thiazole-pyrazole-triazole hybrids. Hydroxy groups often contribute to hydrogen bonding, affecting pharmacokinetics .
Physicochemical and Bioactive Properties
  • Solubility: The furan-2-yl methanone and piperazine moieties likely enhance aqueous solubility compared to purely aromatic analogs (e.g., ’s compounds) .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions to assemble the thiazolo[3,2-b][1,2,4]triazole core, piperazine linker, and furan/chlorophenyl substituents. Key steps include:

  • Ring formation : Cyclization of thiazole and triazole rings under controlled pH and temperature (e.g., 70–80°C in PEG-400 with Bleaching Earth Clay catalyst) .
  • Coupling reactions : Amide or alkylation reactions to attach the 4-chlorophenyl and piperazine groups, requiring solvents like DMF or chloroform and catalysts such as triethylamine .
  • Purification : Recrystallization in aqueous acetic acid or column chromatography for >95% purity . Critical parameters : Solvent polarity, temperature stability of intermediates, and catalyst load significantly affect yields (reported 60–85%) .

Q. How is structural confirmation achieved post-synthesis?

Analytical workflows include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify chemical shifts for key groups (e.g., 6-hydroxy triazole proton at δ 10.2–12.5 ppm; furan C=O at ~160 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 509.98 for C25_{25}H21_{21}ClFN5_5O2_2S) .
  • IR spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups .

Q. What are the recommended solvents and catalysts for its synthesis?

Step Solvent Catalyst Yield Range
Core cyclizationPEG-400Bleaching Earth Clay70–80%
Piperazine couplingDMF/ChloroformTriethylamine60–75%
Final purificationAqueous acetic acid>95% purity
Solvent choice impacts reaction kinetics; polar aprotic solvents enhance nucleophilic substitution rates .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

Statistical optimization (e.g., response surface methodology) evaluates factors like temperature, solvent ratio, and catalyst concentration. For example:

  • A Central Composite Design for cyclization steps identified optimal conditions: 75°C, 1:1.2 molar ratio of thiazole to triazole precursor, and 10 wt% catalyst, improving yields by 15% .
  • Contour plots reveal non-linear relationships between pH and byproduct formation, enabling precise control .

Q. How to address contradictions in reported bioactivity data (e.g., antifungal vs. anticancer efficacy)?

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (e.g., Candida albicans ATCC 90028 vs. HCT-116 cancer cells) .
  • SAR studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate contributions to activity .
  • Metabolic stability : Assess liver microsome degradation to rule out false negatives due to rapid metabolism .

Q. What computational methods elucidate its mechanism of action?

  • Molecular docking : Predict binding to fungal CYP51 (Lanosterol 14α-demethylase) with binding energies < -8.5 kcal/mol, suggesting antifungal activity .
  • MD simulations : Analyze piperazine linker flexibility for target engagement (e.g., 10 ns simulations in GROMACS) .
  • QSAR models : Correlate logP values (calculated 2.8–3.5) with membrane permeability and bioactivity .

Q. What analytical methods assess its stability under physiological conditions?

  • HPLC-MS stability studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Degradation peaks at 6 hours indicate susceptibility to acidic hydrolysis .
  • Thermogravimetric analysis (TGA) : Decomposition onset at 220°C confirms thermal stability during storage .

Data Contradiction Analysis

Example : Conflicting reports on solubility (e.g., "soluble in DMSO" vs. "insoluble in aqueous buffers"):

  • Resolution : Use Hansen solubility parameters (HSPs) to predict compatibility. The compound’s HSP (δD=18.5, δP=8.2, δH=6.5) aligns with DMSO (δD=18.4, δP=16.4), explaining high solubility (>10 mg/mL), but poor aqueous solubility due to high logP (3.2) .

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